molecular formula C20H22N4O5 B1201512 卡莫斯他 CAS No. 59721-28-7

卡莫斯他

货号 B1201512
CAS 编号: 59721-28-7
分子量: 398.4 g/mol
InChI 键: XASIMHXSUQUHLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Camostat involves multiple reaction steps starting with dimethylamine as the starting material. Through a series of reactions including the reduction of the nitro group with ammonium formate as the hydrogen donor and palladium as the catalyst, the intermediate 4-(2-(2-(Dimethylamino)-2-oxoethoxy)-2-oxoethyl)phenyl-4-aminobenzoate is obtained. This process is carried out at room temperature and normal pressure, highlighting the chemical versatility and reactivity of the compounds involved in Camostat's synthesis (Meng Zhao-li, 2006).

科学研究应用

  • Chronic Pancreatitis Treatment

    • Application Summary : Camostat is used in the treatment of chronic pancreatitis .
    • Methods of Application : Patients with chronic pancreatitis are administered camostat mesilate orally to reduce pancreatic enzyme activity .
    • Results : Camostat has been used successfully and safely to treat chronic pancreatitis-associated pain .
  • Reflux Esophagitis Treatment

    • Application Summary : Camostat is used to treat postoperative reflux esophagitis, a condition where the stomach contents frequently back up into the esophagus .
    • Methods of Application : Patients suffering from reflux esophagitis are administered camostat mesilate orally .
    • Results : Camostat has been used successfully and safely to treat reflux esophagitis .
  • Blocking SARS-CoV-2 Spike Protein-Initiated Membrane Fusion

    • Application Summary : Camostat has been used in a community setting to reduce the clinical progression of COVID-19 by blocking SARS-CoV-2 Spike protein-initiated membrane fusion .
    • Methods of Application : In the SPIKE-1 trial, eligible patients were randomized to the camostat treatment arm and control arm (best supportive care) .
    • Results : The primary objective of the trial was to evaluate the efficacy of camostat to prevent respiratory deterioration in patients with SARS-CoV-2 infection .

安全和危害

Camostat mesilate is a protease inhibitor used to treat chronic pancreatitis . Patients should be counselled regarding the risk of anaphylaxis, thrombocytopenia, hepatic dysfunction, and hyperkalemia . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIMHXSUQUHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59721-29-8 (monomethanesulfonate)
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6044010
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Camostat

CAS RN

59721-28-7
Record name Camostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

194-198
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camostat
Reactant of Route 2
Reactant of Route 2
Camostat
Reactant of Route 3
Reactant of Route 3
Camostat
Reactant of Route 4
Reactant of Route 4
Camostat
Reactant of Route 5
Reactant of Route 5
Camostat
Reactant of Route 6
Reactant of Route 6
Camostat

Citations

For This Compound
7,150
Citations
G Chupp, A Spichler-Moffarah, OS Søgaard… - medRxiv, 2022 - ncbi.nlm.nih.gov
… Participants receiving camostat had statistically significant lower quantitative … the camostat mesylate group compared to placebo. Intention-to-treat analysis demonstrated that camostat …
Number of citations: 22 www.ncbi.nlm.nih.gov
T Kinoshita, M Shinoda, Y Nishizaki, K Shiraki, Y Hirai… - medRxiv, 2022 - medrxiv.org
… of camostat mesilate as a treatment option for COVID-19. However, since the administration of camostat … load, we cannot exclude the possibility that camostat mesilate may be effective if …
Number of citations: 4 www.medrxiv.org
P Breining, AL Frølund, JF Højen… - Basic & clinical …, 2021 - Wiley Online Library
… camostat mesylate inhibits virus‐cell membrane fusion and hence viral replication. In mice, camostat … In the following, we will review current knowledge on camostat mesylate mode of …
Number of citations: 125 onlinelibrary.wiley.com
YS Kim, SH Jeon, J Kim, JH Koh, SW Ra… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
… Camostat mesylate, an orally bioavailable serine protease … We randomly assigned patients to receive either camostat … 7 and 8 days in the camostat mesylate group and the placebo …
Number of citations: 10 journals.asm.org
T Kinoshita, M Shinoda, Y Nishizaki, K Shiraki, Y Hirai… - BMC medicine, 2022 - Springer
Background In vitro drug screening studies have indicated that camostat mesilate (FOY-305) may prevent SARS-CoV-2 infection into human airway epithelial cells. This study was …
Number of citations: 14 link.springer.com
M Hoffmann, H Hofmann-Winkler, JC Smith… - …, 2021 - thelancet.com
… entry Camostat mesylate resistant. Moreover, our results show that the Camostat mesylate … , and we provide structural insights into how Camostat mesylate and GBPA block TMPRSS2. …
Number of citations: 274 www.thelancet.com
JD Gunst, NB Staerke, MH Pahus, LH Kristensen… - …, 2021 - thelancet.com
… Our findings show that 200 mg tid camostat mesilate is not an effective treatment for hospitalized patients with Covid-19. However, we cannot exclude the possibility that camostat …
Number of citations: 145 www.thelancet.com
H Hofmann-Winkler, O Moerer, S Alt-Epping… - Critical care …, 2020 - ncbi.nlm.nih.gov
… The serine protease inhibitor camostat mesylate, which is … However, it is unknown whether camostat mesylate is safe and … camostat mesylate or were treated with hydroxychloroquine. …
Number of citations: 50 www.ncbi.nlm.nih.gov
Y Sakr, H Bensasi, A Taha, M Bauer, K Ismail - Intensive care medicine, 2021 - Springer
… ) in patients treated with camostat mesylate than those who were … observed therapeutic benefit of camostat mesylate in these … In summary: in this cohort, a therapeutic benefit of camostat …
Number of citations: 22 link.springer.com
M Yamaya, Y Shimotai, Y Hatachi, NL Kalonji… - Pulmonary …, 2015 - Elsevier
… Camostat reduced the amounts of influenza viruses in the … Camostat also reduced the concentrations of the cytokines … , and the expression levels were not affected by camostat. …
Number of citations: 90 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。